Big defensin 3 -

Big defensin 3

Catalog Number: EVT-246860
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Big defensins are primarily derived from marine organisms, particularly mollusks like the Pacific oyster (Crassostrea gigas). The gene encoding big defensin 3 is part of a larger family that includes several isoforms, each exhibiting variations in their amino acid sequences and structural characteristics. The biosynthesis of big defensins involves the transcription of precursor genes, which are subsequently processed to yield active peptides .

Classification

Big defensins belong to a broader class of antimicrobial peptides known as defensins, which are further divided into α-defensins, β-defensins, and big defensins. The classification is based on their structural motifs, cysteine pairing patterns, and evolutionary lineage. Big defensins are considered ancestral to β-defensins and exhibit unique properties that allow them to function effectively in high-salinity environments .

Synthesis Analysis

Methods

The synthesis of big defensin 3 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and native chemical ligation. SPPS is commonly employed due to its efficiency in producing peptides with precise sequences. For big defensin 3, the Fmoc (9-fluorenylmethoxycarbonyl) strategy is often utilized to protect amino acids during synthesis .

Technical Details

The synthesis process involves several key steps:

  1. Fmoc Protection: Amino acids are protected using Fmoc groups to prevent unwanted reactions.
  2. Coupling: Protected amino acids are sequentially added to a solid support.
  3. Deprotection: Fmoc groups are removed to expose the amino groups for subsequent coupling.
  4. Oxidative Folding: Following synthesis, the peptide undergoes oxidative folding to form disulfide bonds between cysteine residues, stabilizing the structure.

After synthesis, purification is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from unreacted materials and side products .

Molecular Structure Analysis

Structure

The molecular structure of big defensin 3 is characterized by:

Data

The mature peptide typically consists of around 123 amino acids with a calculated isoelectric point ranging from 8.6 to 9.2, indicating its cationic nature which is essential for antimicrobial activity . Structural studies have shown that big defensin 3 maintains solubility in high-salt conditions, which is significant for its function in marine environments.

Chemical Reactions Analysis

Reactions

Big defensin 3 undergoes several key reactions during its synthesis and activation:

  • Disulfide Bond Formation: Essential for stabilizing the peptide structure; occurs during oxidative folding.
  • Post-Translational Modifications: These may include amidation at the C-terminus and oxidation of cysteine residues.

Technical Details

The formation of disulfide bonds can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring the correct folding and integrity of the final product .

Mechanism of Action

Process

Big defensin 3 exerts its antimicrobial effects primarily through:

  • Membrane Disruption: The hydrophobic N-terminal domain interacts with bacterial membranes, leading to pore formation or membrane destabilization.
  • Nanonet Formation: In some cases, big defensins can assemble into structures that trap and kill bacteria through entrapment mechanisms .

Data

Studies have demonstrated that big defensin 3 retains activity against multidrug-resistant strains of bacteria even under high-salt conditions, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Stable under physiological conditions due to disulfide bond formation.

Chemical Properties

  • Charge: Cationic nature contributes to its interaction with negatively charged bacterial membranes.
  • Isoelectric Point: Ranges between 8.6 and 9.2, influencing its behavior in various environments .
Applications

Scientific Uses

Big defensin 3 has several potential applications in scientific research and medicine:

  • Antimicrobial Agents: Due to their effectiveness against resistant pathogens, big defensins are being explored as alternatives or adjuncts to traditional antibiotics.
  • Biotechnology: Their unique properties make them candidates for developing novel therapeutics aimed at enhancing immune responses or targeting specific pathogens in marine aquaculture.

Research continues into optimizing the synthesis and enhancing the activity of big defensin 3 for broader applications in health and disease management .

Evolutionary Origins and Phylogenetic Distribution of Big Defensin 3

Evolutionary Divergence from β-Defensin Ancestors

Big defensins represent an evolutionarily ancient lineage of antimicrobial peptides (AMPs) that gave rise to vertebrate β-defensins through domain loss and structural reorganization. The molecular transition involved the excision of the N-terminal hydrophobic domain from an ancestral big defensin, retaining only the C-terminal β-defensin-like domain (C-βDD). This domain shares a conserved three-dimensional fold with vertebrate β-defensins, characterized by three antiparallel β-strands stabilized by three disulfide bonds with identical cysteine pairing (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) [1] [5] [8]. Genomic analyses reveal that both big defensins and β-defensins share a phase-1 intron at the boundary of the signal peptide and mature peptide coding regions, providing compelling evidence for their common ancestry [5]. The transition likely occurred during early vertebrate evolution, as basal chordates (e.g., amphioxus) retain big defensins, while teleost fish and terrestrial vertebrates exclusively possess β-defensins [1] [7].

Structural and Functional ComparisonTable 1: Key Structural Attributes of Big Defensins vs. β-Defensins

FeatureBig Defensinsβ-Defensins
Domain ArchitectureN-terminal hydrophobic + C-βDDSingle C-βDD
Disulfide BondsC1–C5, C2–C4, C3–C6 (C-terminal domain)C1–C5, C2–C4, C3–C6
Salt-Stable ActivityRetained (N-domain dependent)Frequently lost
Genomic Organization2 exons (N-domain/C-βDD separated)1–4 exons (compact)
Representative TaxaMollusks, horseshoe crabs, amphioxusTeleosts to mammals

Lineage-Specific Gene Duplication Events in Marine Organisms

Big defensin genes have undergone significant expansions in specific marine invertebrate lineages, particularly bivalve mollusks. Genomic analyses reveal tandem duplication events driving the diversification of big defensin repertoires. For example:

  • The Pacific oyster (Crassostrea gigas) possesses three big defensin paralogs (Cg-BigDef1–3) encoded by distinct genes on different genomic loci [1] [6].
  • The Mediterranean mussel (Mytilus galloprovincialis) exhibits an expanded cluster of big defensin genes termed mytimacins, with 11 functional copies showing sequence divergence [1].

These duplications are followed by rapid molecular diversification, generating variants with distinct electrostatic properties, antimicrobial spectra, and expression patterns. Cg-BigDef1 and Cg-BigDef2 are strongly induced by bacterial challenge, while Cg-BigDef3 is constitutively expressed [6]. Notably, big defensin genes in oysters and mussels display gene presence/absence variation (PAV), meaning specific genes are entirely missing in some individuals within a species. This polymorphism suggests ongoing selective processes refining immune gene repertoires [1].

Table 2: Lineage-Specific Duplications of Big Defensins in Marine Organisms

SpeciesGene CopiesGenomic OrganizationFunctional Significance
Crassostrea gigas3 (BigDef1–3)Dispersed lociDifferential inducibility to pathogens
Mytilus galloprovincialis11 (mytimacins)Tandem clusterBroader target specificity
Argopecten purpuratus1 (ApBD1)Single locusSalt-stable Gram(+) activity
Tachypleus tridentatus1 (Tt-BigDef)Single locusLPS-binding, antifungal activity

Conservation of N-Terminal Hydrophobic Domain Across Phylogenetically Distant Taxa

The N-terminal hydrophobic domain (N-AMD) is the defining hallmark of big defensins, consistently retained across >78 identified sequences from arthropods (horseshoe crabs), mollusks (oysters, mussels, scallops), and cephalochordates (amphioxus) [1] [3]. Despite low overall sequence identity, this domain maintains a conserved β1-α1-α2-β2 structural fold, as resolved in the oyster Cg-BigDef1 and horseshoe crab Tt-BigDef [1] [8]. Functionally, the N-AMD confers two critical advantages in marine environments:

  • Salt-Stable Antimicrobial Activity: The hydrophobic domain enables membrane insertion and oligomerization even at high ionic strengths, counteracting electrostatic shielding that inhibits vertebrate β-defensins [3].
  • Nanonet Formation: Upon contact with bacteria, the N-AMD drives the assembly of big defensins into fibrillar networks that entrap pathogens. This mechanism is conserved in the oyster Cg-BigDef1 and scallop ApBD1, where deletion of the N-AMD abolishes nanonet formation and impairs bactericidal activity [8].

The persistence of this domain for >500 million years underscores its adaptive value in marine immunity, where electrostatic interactions are compromised by seawater ions [3] [8].

Loss of Big Defensin Genes in Terrestrial Vertebrates

Big defensins are conspicuously absent in terrestrial vertebrates, with genomic data confirming their replacement by β-defensins. This loss correlates with three key evolutionary transitions:

  • Osmoregulatory Shifts: The N-AMD’s salt-adaptation became redundant in low-ionic-strength terrestrial environments, eliminating the selective advantage of full-length big defensins [1] [7].
  • Genomic Reorganization: Vertebrate β-defensin genes arose through "exonization" or intron shuffling, deleting the N-AMD exon while retaining the C-βDD exon. This compact structure allowed rapid diversification into large gene families (e.g., >30 β-defensins in humans) [5] [9].
  • Immune Specialization: Terrestrial vertebrates evolved mucosal-specific β-defensins (e.g., enteric β-defensins in mammals), adapting to pathogen pressures distinct from marine ecosystems [7] [9].

Notably, basal chordates like amphioxus retain big defensins as their sole defensin family, while teleost fish possess only β-defensins—evidence that the gene loss occurred prior to the vertebrate radiation [1] [5].

Table 3: Evolutionary Distribution of Big Defensins vs. Vertebrate Defensins

Taxonomic GroupBig Defensinsβ-Defensinsα-Defensinsθ-Defensins
Arthropoda (marine)✓ (horseshoe crabs)
Mollusca (bivalves)✓ (expanded)
Cephalochordata✓ (amphioxus)
Teleost Fish✓ (1–4 copies)
Mammals✓ (up to 50)✓ (primates only)

Properties

Product Name

Big defensin 3

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